molecular formula C43H53NO14 B1663358 Docebenone CAS No. 148408-66-5

Docebenone

Cat. No. B1663358
M. Wt: 326.4 g/mol
InChI Key: WDEABJKSGGRCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docebenone, also known as AA-861, is a potent, selective, and orally active 5-lipoxygenase (5-LO) inhibitor . It has been found to efficiently inhibit IL-8 production when trichomonads were pretreated with docebenone .


Molecular Structure Analysis

Docebenone has a molecular formula of C21H26O3 and a molecular weight of 326.43 . The structure includes a cyclohexadiene ring with two carbonyl groups, a long hydrocarbon chain with two triple bonds, and a hydroxyl group .

Scientific Research Applications

  • Cytoprotection in Retinal Pigment Epithelial Cells

    • Idebenone has demonstrated cytoprotective effects in human retinal pigment epithelial cells exposed to oxidative stress induced by hydrogen peroxide. It modulates the intrinsic mitochondrial pathway of apoptosis, suggesting potential applications in retinal epitheliopathies associated with mitochondrial dysfunction (Clementi et al., 2022).
  • Treatment of Leber’s Hereditary Optic Neuropathy

    • Idebenone is the only disease-specific drug approved for treating visual impairment in adolescents and adults with Leber’s hereditary optic neuropathy (LHON). It acts as a mitochondrial electron carrier and an antioxidant, preventing further vision loss and promoting vision recovery in LHON patients (Lyseng-Williamson, 2016).
  • Influence on Bone Marrow Mesenchymal Stem Cells

    • Idebenone enhances cell cloning capacity, promotes the proliferation of bone marrow-derived mesenchymal stem cells, delays cellular senescence, and inhibits cell apoptosis and migration. It increases the expression of several key proteins involved in cell growth and survival, suggesting a protective effect on these stem cells (Zhang et al., 2018).
  • Anticancer Properties in Colon Carcinoma

    • Research on Docebenone combined with Celecoxib shows a superior anti-colon cancer effect than either drug alone. This effect may be related to inhibiting the expression of VEGF, indicating potential applications in colon cancer treatment (Liu & Li, 2010).
  • Topical Efficacy and Antioxidant Activity

    • Idebenone ester with pyroglutamic acid, loaded into solid lipid nanoparticles, has been investigated for its in vitro antioxidant and anti-glycation activity and in vivo hydrating effects. This suggests potential applications in topical treatments for skin disorders (Montenegro et al., 2018).
  • Drug Delivery to the Skin

    • Idebenone-loaded solid lipid nanoparticles have been evaluated for their potential in targeting the upper layers of the skin by topical application. This approach suggests a promising method for delivering idebenone effectively for skin treatments (Montenegro et al., 2012).
  • Chemical and Technological Delivery Systems

    • Various delivery systems, such as cyclodextrin inclusion complexes, liposomes, microemulsions, and nanoparticles, have been explored to increase idebenone's solubility, stability, and bioactivity. This research provides insights into the development of more effective idebenone formulations for different therapeutic applications (Carbone et al., 2012).
  • Effects on Mitochondrial Respiration

    • Idebenone's effects on mitochondrial respiration have been studied, revealing distinct impacts on cortical astrocytes compared to cortical neurons. This research highlights the importance of cellular context in idebenone's effectiveness and suggests potential applications in treating mitochondrial dysfunction in different cell types (Jaber et al., 2020).
  • Neuroinflammation Modulation in Parkinson’s Disease

    • Idebenone has shown potential in alleviating neuroinflammation and modulating microglial polarization in Parkinson’s

Safety And Hazards

Docebenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid inhalation, contact with eyes and skin, and dust formation. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEABJKSGGRCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045125
Record name Docebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docebenone

CAS RN

80809-81-0
Record name Docebenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80809-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docebenone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AA-861
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOCEBENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docebenone
Reactant of Route 2
Docebenone
Reactant of Route 3
Docebenone
Reactant of Route 4
Docebenone
Reactant of Route 5
Reactant of Route 5
Docebenone
Reactant of Route 6
Reactant of Route 6
Docebenone

Citations

For This Compound
38
Citations
CA Cosenza - Transplantation, 1993 - Springer
… post-transplant administration of SC docebenone [AA-861; … ) B4 levels were suppressed in docebenone-. compared with … the livers of rats given docebenone showed some rejection; …
Number of citations: 0 link.springer.com
J LI, C Liu, W Deng, C Liu - Cancer Research and Clinic, 2011 - pesquisa.bvsalud.org
Objective To investigate the effects of cyclooxygenase-2 (COX-2) selective inhibitor combined with 5-lipoxygenase (5-LOX) inhibitor docebenone (AA861) on cell proliferation and …
Number of citations: 1 pesquisa.bvsalud.org
I Morton, IK Morton, JM Hall, J Hall - 1999 - books.google.com
This dictionary provides a convenient personal reference source, intended to complement more encyclopaedic works. First, there is an alphabetic, fully cross-indexed listing of …
Number of citations: 83 books.google.com
A Balkan, B Berk - … Medicinal Chemistry-Anti-Inflammatory & Anti …, 2003 - ingentaconnect.com
… Another agent, docebenone produced no change in bronchial responsiveness to acetylcholine in patients with asthma [83] but was also later shown to have very poor oral …
Number of citations: 5 www.ingentaconnect.com
E Pontiki, D Hadjipavlou-Litina - Current Medicinal Chemistry …, 2004 - ingentaconnect.com
… Therefore, this class of drug has not been developed further except some compounds such as lonapalene and docebenone, which display clinical efficacy for psoriasis and arthritis by …
Number of citations: 14 www.ingentaconnect.com
L Mastalerz, M Sanak… - … Medicinal Chemistry-Anti …, 2004 - ingentaconnect.com
Cysteinyl leukotrienes (cys-LTs) have emerged as important mediators of inflammation. Interest in these molecules have been amplified by recent introduction of the drugs which can …
Number of citations: 6 www.ingentaconnect.com
P Farhadi, R Yarani, S Dokaneheifard… - Tumor …, 2020 - journals.sagepub.com
… There are several interesting studies reporting the effect of Docebenone (AA861) to be useful in cancer therapy. The 5-LOX inhibitor with powerful effect in 7,12-dimethylbenz[a]…
Number of citations: 54 journals.sagepub.com
HS Sun, FD Horgen, D Romo, KG Hull… - Acta Pharmacologica …, 2020 - nature.com
Ion channels are the third largest class of targets for therapeutic drugs. The pharmacology of ion channels is an important research area for identifying new treatment options for human …
Number of citations: 12 www.nature.com
RD SJ, P Kumar B - Current Computer-Aided Drug Design, 2020 - ingentaconnect.com
Background: Balaguluchyadi kashayam, a polyherbal Ayurvedic decoction prepared from Sidacordifolia L., Tinospora cordifolia (Willd.) Miers, and Cedrusdeodara (Roxb. ex D.Don) G.…
Number of citations: 6 www.ingentaconnect.com
C Scarpellini, G Klejborowska, C Lanthier… - Trends in …, 2023 - cell.com
Ferroptosis is an iron-catalysed form of regulated cell death, which is critically dependent on phospholipid peroxidation of cellular membranes. Ferrostatin 1 was one of the first synthetic …
Number of citations: 1 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.